N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
N-benzyl-2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a structurally complex pyrido[3,2-d]pyrimidine derivative characterized by:
- A pyrido[3,2-d]pyrimidine core with 2,4-dioxo functionality.
- An N-benzyl acetamide side chain at position 1, contributing to hydrogen bonding and steric bulk.
This compound’s design leverages modifications to optimize bioactivity, particularly in oncology and neurological disorders, by balancing solubility, target affinity, and metabolic stability.
Properties
IUPAC Name |
N-benzyl-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-34-21-11-10-18(15-22(21)35-2)12-14-29-25(32)24-20(9-6-13-27-24)30(26(29)33)17-23(31)28-16-19-7-4-3-5-8-19/h3-11,13,15H,12,14,16-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIWXTSEMMXVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrido/Pyrimidine Derivatives
Key Observations :
- Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound mirrors substituents in ’s pyrimidin-2-ylamino derivative, which may enhance interactions with hydrophobic kinase pockets .
Toxicity and Pharmacokinetics
- Toxicity : Pyrido-furo derivatives () have LD50 values of 450–930 mg/kg, suggesting moderate safety. The target compound’s acetamide group may enhance metabolic stability, reducing hepatotoxicity risks compared to amine-bearing analogs .
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